Exifone

Description

Structure

3D Structure

Properties

IUPAC Name |

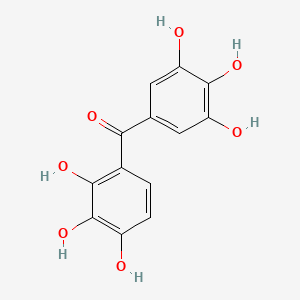

(2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O7/c14-7-2-1-6(11(18)13(7)20)10(17)5-3-8(15)12(19)9(16)4-5/h1-4,14-16,18-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDWWPGWIXPVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044950 | |

| Record name | Exifone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52479-85-3, 72841-23-7 | |

| Record name | Exifone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52479-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exifone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052479853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072841237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exifone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exifone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EXIFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38K9TOD4EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Exifone's Core Mechanism of Action: A Technical Guide to its Function as a Histone Deacetylase 1 (HDAC1) Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exifone, a hexahydroxybenzophenone derivative, has demonstrated neuroprotective properties and was previously used in the treatment of cognitive deficits associated with neurodegenerative diseases.[1] While its clinical use was discontinued (B1498344) due to instances of hepatotoxicity, recent research has elucidated a primary mechanism of action that repositions this compound as a valuable tool for studying neuroprotective pathways and as a lead compound for the development of novel therapeutics.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role as a potent activator of Histone Deacetylase 1 (HDAC1). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

The primary molecular target of this compound is HDAC1, a class I histone deacetylase critical for maintaining genomic integrity and protecting neurons from DNA damage.[2][3] this compound functions as a mixed, non-essential activator of HDAC1, meaning it can bind to both the free enzyme and the enzyme-substrate complex to enhance its catalytic activity.[1][2] This activation leads to a global decrease in histone acetylation in neuronal cells, which is associated with its neuroprotective effects against oxidative stress.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with HDAC1 and other relevant proteins.

Table 1: In Vitro Activity of this compound on HDAC Isoforms

| Parameter | HDAC1 | HDAC2 | Reference |

| EC50 (µM) | 0.02 | 0.082 | [4] |

| EC1.5 (µM) | 0.002 | 0.015 | [2] |

EC50 (Half-maximal effective concentration) is the concentration of this compound that results in 50% of the maximum activation of the enzyme. EC1.5 represents the concentration required for 1.5-fold activation.

Table 2: Binding Affinity and Kinetics of this compound for Various Proteins

| Target Protein | KD (µM) | Reference |

| HDAC1 | ~0.1 | [4] |

| HDAC2 | >10 | [4] |

| HDAC8 | >10 | [4] |

| CDK5/p25 | 0.24 | [4] |

KD (Dissociation constant) is a measure of the binding affinity between this compound and the target protein. A lower KD value indicates a stronger binding affinity.

Table 3: Kinetic Parameters of this compound as a Mixed, Non-Essential Activator of HDAC1

| Parameter | Value | Description | Reference |

| α | 0.3 | Factor by which substrate Km changes upon activator binding. | [1] |

| β | 1.46 | Factor by which Vmax changes upon activator binding. | [1] |

These parameters describe how this compound affects the enzyme's kinetics. An α value less than 1 indicates that the activator increases the enzyme's affinity for the substrate, while a β value greater than 1 indicates that the activator increases the maximum reaction velocity.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action involves the direct activation of HDAC1. This leads to the deacetylation of histone proteins, which in turn is thought to contribute to the maintenance of genomic integrity and neuroprotection.

Caption: Mixed, non-essential activation of HDAC1 by this compound and its downstream neuroprotective effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

HDAC1 Activity Assay (RapidFire Mass Spectrometry)

This assay quantitatively measures the deacetylation of a substrate peptide by HDAC1 in the presence of this compound.

Materials:

-

Recombinant human HDAC1 enzyme

-

Biotinylated acetylated histone H4 peptide substrate (e.g., Bio-H4K12Ac)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.05 % BSA[5]

-

This compound (dissolved in DMSO)

-

Quenching Solution: 1% formic acid[5]

-

Agilent RapidFire High-Throughput Mass Spectrometry System[5]

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

-

In a 384-well plate, add the HDAC1 enzyme (final concentration ~4.5 nM) to the Assay Buffer.[6]

-

Add the diluted this compound or vehicle (DMSO) to the wells containing the enzyme and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the biotinylated acetylated histone H4 peptide substrate (final concentration ~20 µM).[6]

-

Incubate the reaction mixture at 30°C for 1 hour.[6]

-

Stop the reaction by adding the Quenching Solution.

-

Analyze the samples using the Agilent RapidFire system coupled to a mass spectrometer to quantify the amount of deacetylated product formed.

-

Calculate the percent activation relative to the vehicle control.

Caption: Workflow for the HDAC1 activity assay using RapidFire Mass Spectrometry.

Biolayer Interferometry (BLI) for Binding Kinetics

This technique measures the real-time binding of this compound to HDAC1 to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Materials:

-

Biotinylated recombinant human HDAC1

-

Streptavidin (SA) biosensors

-

Kinetics Buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

-

This compound (serial dilutions in Kinetics Buffer)

-

BLI instrument (e.g., Octet RED384)[7]

Procedure:

-

Hydrate the SA biosensors in Kinetics Buffer for at least 10 minutes.

-

Load the biotinylated HDAC1 onto the SA biosensors until a stable signal is achieved.

-

Establish a baseline by dipping the biosensors into Kinetics Buffer.

-

Associate this compound by dipping the biosensors into wells containing different concentrations of this compound.

-

Dissociate by moving the biosensors back into wells with Kinetics Buffer.

-

The binding and dissociation are monitored in real-time.

-

Analyze the data using the instrument's software to perform a global fit and determine ka, kd, and KD.

References

Exifone: A Potent Activator of HDAC1 for Neuroprotection and Genomic Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Genomic instability, stemming from deficient DNA damage response and repair, is increasingly implicated in age-related cognitive decline and neurodegenerative diseases such as Alzheimer's, ALS, and frontotemporal dementia.[1][2][3] A key player in neuronal protection against genotoxic stress is Histone Deacetylase 1 (HDAC1), a zinc-dependent class I histone deacetylase.[1][2][3] This has spurred the search for small molecules that can selectively enhance HDAC1 activity. This technical guide details the molecular mechanism and neuroprotective potential of Exifone (2,3,3',4,4',5'-hexahydroxybenzophenone), a compound that has been identified as a potent and selective activator of HDAC1.[1][4][5] Previously recognized for its efficacy in treating cognitive deficits, the precise mechanism of this compound was poorly understood.[1][5] Recent findings, which will be detailed herein, elucidate its function as a mixed, non-essential activator of HDAC1, capable of binding to both the free enzyme and the enzyme-substrate complex to increase the maximal rate of deacetylation.[1][2] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's activity, positioning it as a promising lead compound for therapeutic development in the context of neurodegeneration and aging.[1][2]

Mechanism of Action of this compound on HDAC1

This compound has been demonstrated to be a potent activator of HDAC1's deacetylase activity.[1][2][5] Its mechanism is characterized as mixed, non-essential activation, meaning it can bind to both the free HDAC1 enzyme and the HDAC1-substrate complex to enhance catalytic activity.[1][2][6] This interaction leads to an increased affinity of the enzyme for its acetylated substrate, reflected by a decrease in the apparent Michaelis constant (Km), and an increase in the maximum reaction velocity (Vmax).[5][6][7]

Biophysical assays, such as biolayer interferometry, have confirmed a direct binding interaction between this compound and HDAC1.[1][2] Kinetic and selectivity profiling have further revealed that this compound preferentially targets HDAC1 over other class I HDACs, such as HDAC2 and HDAC8, as well as the neurodegeneration-implicated kinase CDK5.[1][2][6] Studies with the active site inhibitor CI-994 suggest that this compound likely interacts with sites on HDAC1 other than the active site, which is consistent with its mixed activation mechanism.[5][6]

The activation of HDAC1 by this compound has significant downstream effects. In human induced pluripotent stem cell (iPSC)-derived neuronal cells, treatment with this compound results in a global decrease in histone acetylation.[1][2][5] This modulation of the cellular epigenome is linked to its neuroprotective properties. Specifically, this compound has been shown to protect neurons derived from a tauopathy patient against oxidative stress.[1][2][5] Furthermore, in mouse models of Alzheimer's disease, this compound has been observed to reduce DNA damage, reinforcing the link between HDAC1 activation and the maintenance of genomic integrity.[3][5][8]

dot

Caption: Signaling pathway of this compound as an HDAC1 activator.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's activation of HDAC1 and its selectivity.

Table 1: In Vitro HDAC1 Activation by this compound

| Substrate | EC50 (µM) | Top Fitted Activity (% Substrate Conversion) |

| Bio-H4K12Ac (1 µM) | 0.045 | Higher compared to Bio-p53K382Ac |

| Bio-p53K382Ac (1 µM) | 0.065 | - |

| Data from RapidFire Mass Spectrometry Assay.[4][6] |

Table 2: Kinetic Parameters of this compound-Mediated HDAC1 Activation

| Parameter | Value | Description |

| α (alpha) | 0.3 | Factor by which substrate Km changes upon activator binding. |

| β (beta) | 1.46 | Factor by which Vmax changes upon activator binding. |

| Determined with Bio-H4K12Ac peptide as substrate.[5][6] |

Table 3: Selectivity of this compound for HDAC Isoforms

| Enzyme | EC50 (µM) | Estimated EC1.5 (µM) | Top Fitted Activity (%) |

| HDAC1 | 0.02 | 0.002 | 495.6 |

| HDAC2 | 0.082 | 0.015 | 410.7 |

| HDAC8 | 0.27 | 0.08 | - |

| Assays performed with 1 µM Bio-H4K12Ac substrate.[3][5] |

Table 4: Binding Kinetics of this compound to HDACs and CDK5/p25 (Biolayer Interferometry)

| Protein | KD (µM) | ka (1/Ms) | kd (1/s) |

| HDAC1 | 4.3 ± 0.2 | 1.2 x 104 | 5.2 x 10-2 |

| HDAC2 | 11.2 ± 0.8 | 3.2 x 103 | 3.6 x 10-2 |

| HDAC8 | 13.0 ± 1.5 | 4.1 x 103 | 5.3 x 10-2 |

| CDK5/p25 | 18.5 ± 2.1 | 1.8 x 103 | 3.3 x 10-2 |

| KD: Equilibrium dissociation constant; ka: Association rate constant; kd: Dissociation rate constant. |

Experimental Protocols

RapidFire Mass Spectrometry (MS) HDAC Activity Assay

This assay quantitatively measures the deacetylation of a biotinylated peptide substrate by HDAC1.

-

Reagents and Materials:

-

Recombinant human HDAC1 enzyme

-

Biotinylated acetylated peptide substrates (e.g., Bio-H4K12Ac, Bio-p53K382Ac)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 0.01% Brij-35

-

This compound (or other test compounds) dissolved in DMSO

-

10% Formic Acid (for reaction termination)

-

384-well plates

-

RapidFire High-Throughput Mass Spectrometry System

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, pre-incubate 40 nM of HDAC1 enzyme with varying concentrations of this compound for 15 minutes at room temperature. The final DMSO concentration should be kept constant across all wells.

-

Initiate the deacetylation reaction by adding the acetylated peptide substrate (e.g., 1 µM Bio-H4K12Ac) to a final reaction volume of 50 µL.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding 5 µL of 10% formic acid.

-

Analyze the samples using the RapidFire MS system to quantify the amount of deacetylated product formed.

-

Data are typically normalized to a positive control (enzyme with no inhibitor) and a negative control (no enzyme). EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

dot

Caption: Workflow for the RapidFire MS HDAC Activity Assay.

Biolayer Interferometry (BLI) Binding Assay

BLI is used to measure the direct binding of a small molecule (analyte) to a larger protein (ligand) immobilized on a biosensor tip, allowing for the determination of kinetic parameters.

-

Reagents and Materials:

-

Biotinylated recombinant human HDAC1, HDAC2, HDAC8, or CDK5/p25

-

Streptavidin (SA) biosensors

-

This compound dissolved in an appropriate buffer (e.g., PBS with 0.01% Brij-35 and 1% DMSO)

-

BLI instrument (e.g., ForteBio Octet)

-

-

Procedure:

-

Hydrate the SA biosensors in the assay buffer.

-

Immobilize the biotinylated HDAC protein onto the SA biosensors by dipping them into a solution containing the protein. This is the "loading" step.

-

Establish a baseline by dipping the loaded biosensors into the assay buffer.

-

Transfer the biosensors to wells containing various concentrations of this compound to measure the "association" phase. A spectral shift indicates binding.

-

Transfer the biosensors back to the assay buffer to measure the "dissociation" phase.

-

Subtract reference sensor data (without immobilized protein) to correct for non-specific binding.

-

Fit the association and dissociation curves globally to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

dot

Caption: Workflow for the Biolayer Interferometry (BLI) Binding Assay.

Cellular Histone Acetylation Assay

This immunofluorescence-based assay measures changes in histone acetylation levels within cells following treatment with a compound.

-

Reagents and Materials:

-

Human neural progenitor cells (NPCs) or other relevant cell lines

-

This compound

-

Cell culture medium and supplements

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a specific acetylated histone mark (e.g., anti-H3K9Ac)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

-

-

Procedure:

-

Plate NPCs in multi-well imaging plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 2 µM, 5 µM, 10 µM) for different time points (e.g., 6h, 18h). Include a vehicle control (DMSO).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary antibody (e.g., anti-H3K9Ac).

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system.

-

Perform quantitative image analysis to determine the mean fluorescence intensity of the acetylated histone mark within the nuclei (defined by the DAPI signal).

-

Normalize the intensity values to the vehicle control to determine the effect of this compound on histone acetylation.

-

Conclusion and Future Directions

This compound has been robustly characterized as a potent, selective, and direct activator of HDAC1.[1][4][5] Its unique mixed, non-essential mechanism of action distinguishes it from other HDAC modulators. The downstream consequences of HDAC1 activation by this compound, including the reduction of histone acetylation and neuroprotection against oxidative stress and DNA damage, highlight its therapeutic potential for a range of neurodegenerative disorders.[1][2][5][8][9]

While this compound itself was withdrawn from the market due to instances of liver toxicity at high doses, it serves as an invaluable chemical probe and a lead compound for the development of next-generation HDAC1 activators with improved safety profiles.[5][8][9] Future research should focus on structure-activity relationship (SAR) studies to optimize the benzophenone (B1666685) scaffold, aiming to enhance potency and selectivity for HDAC1 while minimizing off-target effects and toxicity. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for these future drug discovery and development efforts. The pharmacological activation of HDAC1 remains a promising strategy for combating neurodegeneration by bolstering the brain's intrinsic mechanisms for maintaining genomic integrity.[1][3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. scispace.com [scispace.com]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Study finds that aging neurons accumulate DNA damage | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. Neuroscientists Discover Anti-Aging Molecule that Repairs Age-Related DNA Damage - Gowing Life [gowinglife.com]

Neuroprotective Effects of Exifone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exifone (B1671832) (2,3,3',4,4',5'-hexahydroxybenzophenone) is a polyphenolic compound that has demonstrated significant neuroprotective properties. Initially marketed in France for cognitive deficits associated with aging, Alzheimer's disease, and Parkinson's disease, its clinical use was discontinued (B1498344) due to instances of hepatotoxicity.[1][2] Despite its withdrawal from the market, recent research has reinvigorated interest in this compound and its derivatives as potential therapeutic leads for neurodegenerative disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective effects, with a focus on its role as a potent activator of Histone Deacetylase 1 (HDAC1). This document summarizes key quantitative data, details experimental protocols, and visualizes the critical signaling pathways and workflows to support further research and development in this area.

Core Mechanism of Action: HDAC1 Activation

The primary neuroprotective mechanism of this compound is attributed to its potent activation of HDAC1, a class I histone deacetylase critical for maintaining genomic integrity and neuronal viability.[1][2][3] this compound acts as a mixed, non-essential activator of HDAC1, meaning it can bind to both the free enzyme and the enzyme-substrate complex, leading to an increased maximal rate of deacetylation.[2][4] This activation of HDAC1 is believed to confer neuroprotection by preventing DNA damage and blocking cell cycle re-entry in neurons, processes implicated in the pathology of neurodegenerative diseases.[2][3]

Quantitative Data on HDAC Activation and Binding

The following tables summarize the key quantitative data from in vitro biochemical and biophysical assays that characterize the interaction of this compound with HDACs and other relevant kinases.

Table 1: HDAC Deacetylase Activity in the Presence of this compound [1][2][3]

| Parameter | HDAC1 | HDAC2 | HDAC8 |

| Substrate | Bio-H4K12Ac | Bio-H4K12Ac | Bio-H4K12Ac |

| EC50 (µM) | 0.02 | 0.082 | 0.27 |

| EC1.5 (µM) | 0.002 | 0.015 | 0.08 |

| Maximal Activity (% of control) | ~496% | ~411% | Not specified |

| Substrate | Bio-p53K382Ac | Not specified | Not specified |

| EC50 (µM) | 0.065 | Not specified | Not specified |

Table 2: this compound Binding Kinetics to HDACs and CDK5/p25 [2][5]

| Target Protein | KD (µM) |

| HDAC1 | 0.093 |

| HDAC2 | 0.142 |

| CDK5/p25 | 0.24 |

| HDAC8 | Not specified |

Signaling Pathway of this compound-Mediated Neuroprotection

The proposed signaling pathway for this compound's neuroprotective effects is initiated by its direct binding to and activation of HDAC1. This enhanced deacetylase activity leads to the removal of acetyl groups from histones, resulting in a more condensed chromatin structure. This epigenetic modification is associated with the maintenance of genomic integrity and the suppression of aberrant gene expression that could lead to neuronal death.

Other Reported Neuroprotective Mechanisms

While HDAC1 activation is the most well-characterized mechanism, other activities of this compound may contribute to its neuroprotective profile.

-

Free Radical Scavenging: this compound possesses potent free radical scavenging properties, which can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1][2][6]

-

Modulation of Neuronal Metabolism: this compound has been reported to activate oxygen and glucose metabolism in neurons, potentially enhancing cellular energy production and resilience.[1][2][6]

-

Anti-Amyloid Beta Effects: In neuronal-like PC12 cells, this compound has been shown to reduce the association of toxic β-amyloid peptides with cell membranes and prevent their toxicity.[1][6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the neuroprotective effects of this compound.

RapidFire Mass Spectrometry for HDAC Activity

This assay quantitatively measures the deacetylase activity of HDAC enzymes in the presence of this compound.

Protocol:

-

Reaction Setup: In a 384-well plate, pre-incubate recombinant HDAC1 enzyme (40 nM) with varying concentrations of this compound for 15 minutes in an assay buffer (50 mM Tris, pH 7.4, 100 mM KCl, 0.01% Brij-35).

-

Initiate Reaction: Add the acetylated peptide substrate (e.g., Bio-H4K12Ac, 1 µM) to initiate the deacetylation reaction.

-

Reaction Quenching: After the desired incubation time, terminate the reaction by adding 10% formic acid.

-

RapidFire MS Analysis: Analyze the samples using a RapidFire High-Throughput Mass Spectrometry system. The system performs an online solid-phase extraction to desalt and concentrate the sample before injection into the mass spectrometer.

-

Data Acquisition and Analysis: Monitor the mass-to-charge ratios of both the acetylated substrate and the deacetylated product. Calculate the percentage of substrate conversion to determine the deacetylase activity. Fit the data to a sigmoidal dose-response curve to determine EC50 values.

Biolayer Interferometry (BLI) for Binding Kinetics

BLI is used to measure the real-time binding affinity and kinetics of this compound to its protein targets.

Protocol:

-

Protein Immobilization: Biotinylate the recombinant target protein (e.g., HDAC1) and immobilize it onto streptavidin-coated biosensors.

-

Baseline: Establish a stable baseline by dipping the biosensor into the assay buffer (1X PBS with 0.01% Brij-35).

-

Association: Move the biosensor into wells containing varying concentrations of this compound and record the association phase in real-time.

-

Dissociation: Transfer the biosensor back to the assay buffer to monitor the dissociation of this compound.

-

Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Neuroprotection Assay in iPSC-Derived Neurons

This cell-based assay evaluates the ability of this compound to protect human neurons from stress-induced cell death.

Protocol:

-

Cell Culture: Differentiate human induced pluripotent stem cells (iPSCs), particularly from patients with neurodegenerative diseases like tauopathies, into neurons and culture them for several weeks to allow for maturation.

-

Pre-treatment: Pre-treat the mature neurons with varying concentrations of this compound (e.g., 1 µM and 10 µM) for 8 hours.

-

Induction of Stress: Introduce a neurotoxic stressor, such as rotenone (an inhibitor of mitochondrial complex I), at concentrations of 0.5 µM or 1 µM for a total of 24 hours.

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the viability data to vehicle-treated control cells and compare the viability of this compound-treated cells to those treated with the stressor alone.

Immunocytochemistry for Histone Acetylation

This method visualizes and quantifies changes in histone acetylation levels within cells following this compound treatment.

Protocol:

-

Cell Seeding and Treatment: Seed human neural progenitor cells (NPCs) on poly-ornithine/laminin-coated 96-well plates. Treat the cells with this compound (e.g., 0.5 µM and 2 µM) for 6 or 18 hours.[1]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS). Incubate with a primary antibody against a specific histone acetylation mark, such as H3K9Ac. Subsequently, incubate with a fluorescently labeled secondary antibody.

-

Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the mean fluorescence intensity of the H3K9Ac signal within the nuclei of the cells. A decrease in intensity indicates an increase in HDAC activity.[1]

Clinical Context and Future Directions

This compound was approved in France in 1988 for the treatment of cognitive deficits in elderly patients with Alzheimer's-type dementia and Parkinson's disease, with oral doses typically ranging from 200-600 mg/day.[1] Clinical trials demonstrated statistically significant improvements in cognitive domains such as immediate recall, object naming, spatiotemporal orientation, and calculation.[7]

However, continued administration of high doses (e.g., 600 mg/day for 2 to 4 months) was associated with reversible liver damage in approximately 1 in 15,000 patients, leading to its withdrawal from the market. The precise mechanism of this hepatotoxicity is not well understood.

The potent and selective HDAC1-activating properties of this compound, coupled with its demonstrated neuroprotective effects, make it a valuable chemical tool and a promising scaffold for the development of next-generation neuroprotective therapeutics. Future research should focus on:

-

Elucidating the structural basis of this compound's interaction with HDAC1 to guide the design of more selective and potent activators.

-

Developing derivatives of this compound with an improved safety profile, particularly with reduced hepatotoxicity.

-

Further investigating the role of HDAC1 activation in various models of neurodegeneration to identify specific patient populations that may benefit from this therapeutic strategy.

-

Conducting preclinical studies with optimized this compound analogs to validate their efficacy and safety for potential clinical translation.

By leveraging the knowledge gained from the study of this compound, the field of drug discovery for neurodegenerative diseases can advance novel therapeutic strategies aimed at preserving neuronal function and integrity.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Randomized, double-blind trial of this compound versus cognitive problems in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Free Radical Scavenging Properties of Exifone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exifone (2,3,3',4,4',5'-hexahydroxybenzophenone) is a polyphenolic compound that has demonstrated a range of biological activities, most notably as a neuroprotective agent. While recent research has focused on its role as a histone deacetylase 1 (HDAC1) activator, early investigations and its structural characteristics suggest significant free radical scavenging and antioxidant properties. This technical guide provides a comprehensive overview of the known and inferred free radical scavenging capabilities of this compound. It consolidates available data on structurally related polyhydroxybenzophenones, details relevant experimental protocols for assessing antioxidant activity, and explores the potential signaling pathways influenced by its antioxidant action. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the antioxidant-mediated therapeutic potential of this compound and related compounds.

Introduction to this compound and Oxidative Stress

This compound, a benzophenone (B1666685) derivative, was first synthesized in the early 20th century and was later investigated for its cognitive-enhancing effects.[1] Its polyphenolic structure, characterized by multiple hydroxyl groups on its two aromatic rings, inherently suggests a capacity to act as an antioxidant.

Free radicals, highly reactive molecules with unpaired electrons, are generated as byproducts of normal metabolic processes and in response to environmental stressors. An imbalance between the production of these reactive oxygen species (ROS) and the body's ability to counteract their harmful effects leads to oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage.

The neuroprotective effects of this compound, initially observed in the 1980s, are now understood to be at least partially mediated through its potent activation of HDAC1.[2] However, its inherent free radical scavenging properties likely contribute to its overall therapeutic profile, a facet that warrants renewed investigation.[2][3]

Structure and Physicochemical Properties of this compound

-

Chemical Name: (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone[4]

-

Synonyms: 2,3,3',4,4',5'-Hexahydroxybenzophenone, 4-Galloylpyrogallol[1][4]

-

Molecular Formula: C₁₃H₁₀O₇[4]

-

Molecular Weight: 278.21 g/mol [4]

The structure of this compound, with its six hydroxyl groups distributed across two phenyl rings, is the primary determinant of its antioxidant potential. The presence of ortho- and para-dihydroxyl groups, in particular, is a well-established structural motif for potent free radical scavenging in phenolic compounds. These groups can readily donate a hydrogen atom to a free radical, forming a more stable phenoxyl radical that can be further stabilized by resonance.

In Vitro Free Radical Scavenging Activity

Table 1: DPPH Radical Scavenging Activity of Structurally Related Polyhydroxybenzophenones

| Compound | Structure | IC₅₀ (µM) | Reference |

| (2,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone | 8.91 | [7] | |

| (2,3,4-Trihydroxyphenyl)(phenyl)methanone | 10.15 | [7] | |

| (3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone | 11.15 | [7] | |

| Trolox (Standard) | Not specified | [7] |

Note: Lower IC₅₀ values indicate greater antioxidant activity.

Based on these findings for structurally similar compounds, it is highly probable that this compound possesses significant DPPH radical scavenging activity, with an expected IC₅₀ value in the low micromolar range. The increased number of hydroxyl groups in this compound compared to the compounds in Table 1 suggests its potential for even greater antioxidant potency.

Experimental Protocols for Key Antioxidant Assays

To facilitate further research into the free radical scavenging properties of this compound, detailed methodologies for key in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound (or test compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

To each well of a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL).

-

Add a small volume of the this compound dilutions to the respective wells (e.g., 20 µL).

-

For the control, add the same volume of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

-

Reagents and Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or Ethanol

-

This compound (or test compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of the this compound dilutions to a fixed volume of the diluted ABTS radical solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Superoxide (B77818) Anion Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, often generated by a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH) or an enzymatic system (e.g., xanthine/xanthine oxidase). The reduction of nitroblue tetrazolium (NBT) to formazan (B1609692) is a common method of detection.

-

Reagents and Materials:

-

NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

PMS (Phenazine methosulfate)

-

NBT (Nitroblue tetrazolium)

-

Tris-HCl buffer

-

This compound (or test compound)

-

-

Procedure:

-

Prepare solutions of NADH, PMS, and NBT in Tris-HCl buffer.

-

In a reaction vessel, mix the buffer, NBT solution, and various concentrations of this compound.

-

Initiate the reaction by adding the NADH solution followed by the PMS solution.

-

Incubate at room temperature for a specific time (e.g., 5 minutes).

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

-

Calculate the percentage of superoxide radical scavenging.

-

Hydroxyl Radical Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge highly reactive hydroxyl radicals, often generated via the Fenton reaction (Fe²⁺ + H₂O₂). The degradation of a detector molecule, such as deoxyribose, is measured.

-

Reagents and Materials:

-

Deoxyribose

-

Phosphate (B84403) buffer

-

Ferric chloride (FeCl₃)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Hydrogen peroxide (H₂O₂)

-

Ascorbic acid

-

TBA (Thiobarbituric acid)

-

This compound (or test compound)

-

-

Procedure:

-

Prepare a reaction mixture containing deoxyribose, phosphate buffer, FeCl₃, EDTA, H₂O₂, and various concentrations of this compound.

-

Initiate the reaction by adding ascorbic acid.

-

Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Stop the reaction by adding a solution of TBA and trichloroacetic acid.

-

Heat the mixture in a boiling water bath to develop a colored product.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 532 nm).

-

Calculate the percentage of hydroxyl radical scavenging.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing antioxidant activity and a simplified signaling pathway potentially influenced by this compound's free radical scavenging properties.

Caption: Workflow for DPPH Radical Scavenging Assay.

References

- 1. This compound [drugfuture.com]

- 2. biorxiv.org [biorxiv.org]

- 3. abmole.com [abmole.com]

- 4. This compound | C13H10O7 | CID 40399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 52479-85-3: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 52479-85-3 [chemicalbook.com]

- 7. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Exifone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exifone (B1671832), a benzophenone (B1666685) derivative, has garnered significant interest in the scientific community for its neuroprotective properties and its unique mechanism of action as a histone deacetylase 1 (HDAC1) activator. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experiments are outlined, and signaling pathways are visualized to facilitate a deeper understanding of its function. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical Identity and Structure

This compound is chemically known as (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone. Its structure is characterized by two trihydroxyphenyl rings linked by a ketone functional group.

| Identifier | Value |

| IUPAC Name | (2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone[1] |

| CAS Number | 52479-85-3[1][2] |

| Molecular Formula | C₁₃H₁₀O₇[1] |

| Molecular Weight | 278.21 g/mol [1][2] |

| SMILES | C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O[1] |

| InChIKey | XEDWWPGWIXPVRQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Melting Point | 270-273 °C | [2] |

| Boiling Point | 674.6 °C at 760 mmHg | |

| Density | 1.759 g/cm³ | |

| logP | 1.53 | [3] |

| Appearance | Faintly yellow needles from water | [2] |

| Solubility | Soluble in DMSO (4 mg/mL with sonication) | [4] |

Biological Activity and Mechanism of Action

This compound is a potent, mixed, non-essential activator of Histone Deacetylase 1 (HDAC1).[3][5][6] This activation is crucial for its neuroprotective effects.

HDAC1 Activation

This compound enhances the catalytic activity of HDAC1, leading to the deacetylation of histone and non-histone protein targets.[3][5] It binds to both the free enzyme and the substrate-bound enzyme, thereby increasing the maximal rate of the deacetylation reaction.[3][6] This mechanism is classified as mixed, non-essential activation.[7][8][9] The activation of HDAC1 by this compound leads to a global decrease in histone acetylation, such as on H3K9Ac, in neuronal cells.[2][7][8]

The following diagram illustrates the proposed mechanism of HDAC1 activation by this compound.

Caption: Mechanism of HDAC1 activation by this compound.

Neuroprotection

The neuroprotective effects of this compound are largely attributed to its activation of HDAC1.[1][3] HDAC1 plays a critical role in protecting neurons from DNA damage.[1][3] By activating HDAC1, this compound enhances the cellular response to genotoxic stress, including oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3][7] Studies have shown that this compound treatment can protect human iPSC-derived neurons from oxidative stress-induced cell death.[1][3][7]

The signaling pathway below depicts the neuroprotective effect of this compound.

Caption: Neuroprotective signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.

HDAC1 Activity Assay

This assay quantifies the ability of this compound to activate HDAC1.

Principle: The assay measures the deacetylation of a fluorogenic substrate by HDAC1. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule that can be quantified.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant HDAC1 enzyme and the acetylated fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).

-

Compound Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Development: Stop the reaction and add a developer solution containing trypsin. Trypsin specifically cleaves the deacetylated substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Data Analysis: Plot the fluorescence intensity against the this compound concentration to determine the EC₅₀ value (the concentration at which 50% of the maximum activation is observed).

The workflow for the HDAC1 activity assay is illustrated below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Randomized, double-blind trial of this compound versus cognitive problems in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Derivatization of Exifone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exifone, chemically known as (2,3,4-Trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone, is a polyphenolic compound recognized for its potent neuroprotective properties.[1][2] Initially developed for cognitive deficits, its mechanism of action has been more recently elucidated as a potent, mixed non-essential activator of Histone Deacetylase 1 (HDAC1).[3][4] This activity enhances genomic integrity and provides protection against genotoxic stress, making this compound and its analogs promising leads for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] This guide provides a comprehensive overview of the synthesis of the this compound core, strategies for the creation of its derivatives, detailed experimental protocols, and a summary of its biological activity.

Core Compound: this compound

This compound is a hexahydroxybenzophenone with the systematic IUPAC name (2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone.[5] Its structure features two highly hydroxylated phenyl rings linked by a ketone carbonyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₇ | [5] |

| Molecular Weight | 278.21 g/mol | [5] |

| CAS Number | 52479-85-3 | [5] |

| Appearance | Faintly yellow needles/crystals | - |

| Melting Point | ~270-273 °C | - |

Synthesis of the this compound Core

The primary method for synthesizing the benzophenone (B1666685) scaffold is the Friedel-Crafts acylation .[6][7][8][9][10] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst.

For this compound, this logically involves the acylation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene) with a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), or vice versa. Protecting the highly reactive hydroxyl groups on both precursors is crucial to prevent side reactions and ensure the desired regioselectivity. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving protection of hydroxyl groups, Friedel-Crafts acylation, and subsequent deprotection to yield the final product.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound | C13H10O7 | CID 40399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

The History and Re-emerging Potential of Exifone in Dementia Treatment: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exifone, a polyphenolic compound, was once a clinically approved treatment for cognitive disorders in Europe before its withdrawal due to safety concerns.[1][2][3] Recent advancements in neurobiology have reignited interest in this molecule, revealing its potent and selective activation of Histone Deacetylase 1 (HDAC1), a key enzyme implicated in neuronal health and DNA damage repair.[4][5][6][7][8] This technical guide provides a comprehensive overview of the history, mechanism of action, and experimental validation of this compound's neuroprotective properties, with a focus on its potential relevance for the treatment of dementia.

Historical Context and Clinical Use

This compound (2,3,3',4,4',5'-hexahydroxybenzophenone), also known as Adlone, was developed in France in the 1980s.[2][5] It was initially investigated for its benefits in blood microcirculation disorders.[2] Subsequent preclinical and clinical studies demonstrated its efficacy in treating cognitive deficits in elderly patients, including those with Alzheimer's-type dementia and Parkinson's disease.[2][5][6][7] Controlled clinical trials with oral doses ranging from 200–600 mg/day showed positive effects on memory and cognition, leading to its approval as a medication in France in 1988.[2]

However, continued administration of high doses (e.g., 600 mg/day for 2 to 4 months) was associated with reversible liver damage in a small subset of patients (approximately 1 in 15,000), which ultimately led to the withdrawal of its registration in 1990.[2] Despite its withdrawal, the initial clinical findings suggested a genuine therapeutic potential that warranted further investigation into its mechanism of action.

Molecular Mechanism of Action: A Potent HDAC1 Activator

For a long time, the precise molecular mechanism underlying this compound's neuroprotective effects remained elusive. Early hypotheses centered on its free-radical scavenging properties and its ability to activate oxygen and glucose metabolism in neurons.[2][5] However, recent research has identified Histone Deacetylase 1 (HDAC1) as a primary and preferential target of this compound.[4][5][6][7][8][9]

HDAC1 is a critical enzyme in the DNA damage response and repair pathway, and its levels are known to be reduced in both normal aging and in Alzheimer's disease.[1] By activating HDAC1, this compound is believed to enhance the repair of DNA damage that accumulates in neurons, a key pathological feature of neurodegenerative diseases.[1]

Mixed Non-Essential Activation of HDAC1

Kinetic studies have revealed that this compound acts as a mixed, non-essential activator of HDAC1.[2][4][5][6][7][8] This means that this compound can bind to both the free HDAC1 enzyme and the enzyme-substrate complex, leading to an increased maximal rate of deacetylation.[5][6][7][8] This mechanism is distinct from that of many other enzyme modulators and suggests a sophisticated mode of action.

dot

Caption: Signaling pathway of HDAC1 activation by this compound.

Preclinical and In Vitro Evidence

A substantial body of preclinical and in vitro evidence supports the neuroprotective effects of this compound and its mechanism as an HDAC1 activator.

Quantitative Data from Key Studies

| Experimental Model | Treatment | Key Findings | Reference |

| Mouse Model (Habituation of exploratory activity) | This compound (128 and 256 mg/kg IP) | Improved memory (increased habituation) compared to control. | [10] |

| Mouse Model (Scopolamine-induced amnesia) | This compound (512 mg/kg PO) | Partially antagonized scopolamine-induced amnesia in a passive avoidance task. | [10] |

| Mouse Models of Alzheimer's Disease and healthy older mice | This compound | Reduced levels of oxidative DNA damage in the brain and improved cognitive functions, including memory. | [1][3] |

| In vitro HDAC1 activity assay | Increasing concentrations of this compound | Decreased the apparent substrate Km for Bio-H4K12Ac peptide and increased the Vmax app. | [4][5] |

| In vitro selectivity profiling | This compound | At least four-fold selective for activating HDAC1 over HDAC2. | [4] |

| Human iPSC-derived neuronal cells | This compound treatment | Measurable decrease in genome-wide levels of histone acetylation. | [5] |

| Tauopathy patient-derived iPSC neuronal models | This compound treatment | Provided neuroprotection against oxidative stress. | [5][6][7] |

Experimental Protocols

The following outlines the general methodologies employed in the key studies that have elucidated this compound's mechanism of action.

3.2.1. HDAC Activity Assays

-

Objective: To determine the effect of this compound on the catalytic activity of HDAC1.

-

Methodology: A mass spectrometry-based (Rapid-Fire) or fluorescent-based assay is used to measure the deacetylation of a synthetic, biotinylated histone peptide substrate (e.g., Bio-H4K12Ac) by recombinant human HDAC1. The reaction is initiated by the addition of the substrate to a mixture of HDAC1 and varying concentrations of this compound. The reaction is then quenched, and the amount of deacetylated product is quantified.

-

Kinetic Analysis: To determine the mechanism of activation, the assay is performed with varying concentrations of both the substrate and this compound. The data are then fitted to kinetic models (e.g., Michaelis-Menten) to determine the apparent Km and Vmax values.

3.2.2. Biolayer Interferometry (BLI) Assays

-

Objective: To confirm the direct binding of this compound to HDAC1 and assess its binding kinetics and selectivity.

-

Methodology: Biotinylated HDAC1 is immobilized on streptavidin-coated biosensors. The biosensors are then dipped into solutions containing varying concentrations of this compound. The binding and dissociation of this compound to HDAC1 are measured in real-time by detecting changes in the interference pattern of light reflected from the biosensor surface.

-

Selectivity Profiling: The same methodology is used to test the binding of this compound to other related proteins, such as HDAC2, HDAC8, and CDK5/p25, to determine its binding selectivity.

3.2.3. Cellular Assays with iPSC-Derived Neurons

-

Objective: To validate the intracellular activity of this compound and its neuroprotective effects in a human neuronal model.

-

Methodology: Human induced pluripotent stem cells (iPSCs), including those derived from patients with tauopathies, are differentiated into neurons. These neurons are then treated with this compound.

-

Endpoint Analysis:

-

Histone Acetylation: Western blotting or immunofluorescence is used to measure the global levels of histone acetylation (e.g., H3K9Ac, H4K12Ac) to confirm intracellular HDAC activation.

-

Neuroprotection: The neurons are subjected to a stressor (e.g., oxidative stress through mitochondrial inhibition). Cell viability and markers of apoptosis are then measured to assess the neuroprotective effects of this compound.

-

Experimental Validation Workflow

The logical flow of experiments to validate this compound as a neuroprotective agent targeting HDAC1 is outlined below.

dot

References

- 1. Neuroscientists Discover Anti-Aging Molecule that Repairs Age-Related DNA Damage - Gowing Life [gowinglife.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Study finds that aging neurons accumulate DNA damage | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. The effects of this compound, a new agent for senile memory disorder, on two models of memory in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Exifone's Role in Histone Deacetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exifone (B1671832), a molecule previously utilized for cognitive deficits, has been identified as a potent activator of histone deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation.[1][2] This technical guide delves into the molecular mechanisms, quantitative efficacy, and experimental validation of this compound's role in promoting histone deacetylation. It provides a comprehensive overview of its selective activation of HDAC1, the resulting cellular effects, and the potential therapeutic implications for neurodegenerative diseases.[1][2] Detailed experimental protocols and signaling pathway visualizations are presented to facilitate further research and drug development in this area.

Introduction: The Epigenetic Landscape and HDAC1

Genomic stability is crucial for neuronal health, and its decline is linked to age-related cognitive impairment and neurodegenerative diseases such as Alzheimer's, ALS, and frontotemporal dementia.[1][2][3][4] Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in chromatin remodeling and gene expression by removing acetyl groups from lysine (B10760008) residues on histones. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.

HDAC1, a zinc-dependent class I histone deacetylase, has emerged as a critical neuroprotective factor.[1][2][5] It is instrumental in protecting neurons from the detrimental effects of DNA damage.[1][2][5] Consequently, small molecules that can selectively enhance the deacetylase activity of HDAC1 are of significant interest for developing novel neuroprotective therapies.[1][2]

This compound: A Potent Activator of HDAC1

This compound has been identified as a potent activator of HDAC1's deacetylase activity.[1][2] Its mechanism of action has been elucidated as a mixed, non-essential activator, meaning it can bind to both the free enzyme and the enzyme-substrate complex to increase the maximal rate of deacetylation.[1][2][6]

Mechanism of Action

Kinetic studies have revealed that this compound's interaction with HDAC1 decreases the apparent substrate Michaelis constant (Km) and increases the apparent maximum reaction velocity (Vmax).[6] This is characteristic of non-essential activation, where the enzymatic reaction can proceed in the absence of the activator.[6] Biolayer interferometry assays have confirmed a direct binding interaction between this compound and HDAC1.[1][2]

Caption: Mechanism of mixed non-essential activation of HDAC1 by this compound.

Quantitative Efficacy and Selectivity

This compound demonstrates potent activation of HDAC1 with a half-maximal effective concentration (EC50) in the nanomolar range. It also shows selectivity for HDAC1 over other class I HDACs.

| Enzyme | Parameter | Value (µM) | Reference |

| HDAC1 | EC50 (Bio-H4K12Ac substrate) | 0.045 | [5] |

| HDAC1 | EC50 (Bio-p53K382Ac substrate) | 0.065 | [5] |

| HDAC1 | EC1.5 | 0.002 | [5][6] |

| HDAC2 | EC1.5 | 0.015 | [5][6] |

| HDAC8 | EC50 | 0.27 | [6] |

| HDAC8 | EC1.5 | 0.08 | [6] |

EC1.5 represents the concentration required to achieve a 1.5-fold increase in enzyme activity.

The data indicates that this compound is at least four-fold more selective for activating HDAC1 compared to HDAC2.[6]

Cellular Effects and Neuroprotection

Treatment of human induced pluripotent stem cell (iPSC)-derived neuronal cells with this compound leads to a global decrease in histone acetylation, confirming its intracellular activity.[1][2] Specifically, a decrease in the acetylation of histone H3 at lysine 9 (H3K9Ac) has been observed in human neural progenitor cells (NPCs) following this compound treatment.[5][6]

Moreover, this compound has demonstrated neuroprotective effects in a tauopathy patient-derived iPSC neuronal model subjected to oxidative stress.[1][2] This suggests that by activating HDAC1, this compound can help protect neurons from genomic instability and subsequent cell death.[1][2][3]

Caption: Signaling pathway from this compound activation of HDAC1 to neuroprotection.

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol is for determining the effect of this compound on the enzymatic activity of HDACs.

Materials:

-

Recombinant human HDAC1, HDAC2, or HDAC8

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) or acetylated peptide substrate (e.g., Bio-H4K12Ac)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin and Trichostatin A)

-

This compound dissolved in DMSO

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the HDAC enzyme to the assay buffer.

-

Add the this compound dilutions or vehicle control (DMSO) to the wells containing the enzyme.

-

Incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic or peptide substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of deacetylase activity relative to the vehicle control and plot dose-response curves to determine EC50 values.

Cellular Histone Acetylation Assay

This protocol is for assessing the effect of this compound on histone acetylation levels in cells.

Materials:

-

Human neural progenitor cells (NPCs) or other relevant cell lines

-

Cell culture medium

-

This compound dissolved in DMSO

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., Bovine Serum Albumin in PBS)

-

Primary antibody against acetylated histone mark (e.g., anti-H3K9Ac)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

High-content imaging system

Procedure:

-

Seed NPCs in appropriate culture plates.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 6 or 18 hours).

-

Fix the cells with PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the intensity of the acetylated histone signal within the nuclei.

Caption: Workflow for assessing cellular histone acetylation levels.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel neuroprotective therapeutics through its targeted activation of HDAC1. The detailed understanding of its mechanism of action and its demonstrated efficacy in cellular models provide a strong foundation for further investigation. Future research should focus on optimizing the selectivity and pharmacokinetic properties of this compound analogs. Additionally, in vivo studies are warranted to validate the neuroprotective effects of HDAC1 activation in animal models of neurodegenerative diseases. The experimental protocols and conceptual frameworks presented in this guide offer valuable tools for advancing these research endeavors.

References

Methodological & Application

Exifone: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exifone, a benzophenone (B1666685) derivative, has been identified as a potent activator of Histone Deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation.[1] Its activity suggests a significant role in neuroprotection and the DNA damage response, making it a compound of interest for therapeutic development in neurodegenerative diseases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.

Mechanism of Action

This compound functions as a mixed non-essential activator of HDAC1.[1] This means it can bind to both the free HDAC1 enzyme and the enzyme-substrate complex, leading to an increased maximal rate of deacetylation.[1] This activation of HDAC1 leads to the deacetylation of histone and non-histone proteins, playing a crucial role in regulating gene expression and maintaining genomic integrity.[1][2]

Data Summary

Enzyme Kinetics and Selectivity

This compound demonstrates preferential activation of HDAC1 over other class I HDACs, such as HDAC2.[3][4] The following tables summarize the key quantitative data regarding this compound's enzymatic activity and binding affinity.

| Parameter | HDAC1 | HDAC2 | Reference |

| EC50 (μM) | 0.02 | 0.082 | [3][4] |

| EC1.5 (μM) | 0.002 | 0.015 | [3][4] |

Table 1: EC50 and EC1.5 values for this compound activation of HDAC1 and HDAC2, as determined by a RapidFire mass spectrometry assay.[3][4]

| Target Protein | KD (μM) | ka (1/Ms) | kd (1/s) | Reference |

| HDAC1 | 0.10 | 1.2 x 10^4 | 1.2 x 10^-3 | [3] |

| HDAC2 | 0.83 | 2.9 x 10^3 | 2.4 x 10^-3 | [3] |

| HDAC8 | 1.10 | 3.1 x 10^3 | 3.4 x 10^-3 | [3] |

| CDK5/p25 | 0.24 | - | - | [5] |

Table 2: Kinetic parameters for the binding of this compound to various proteins, determined by Bio-layer Interferometry (BLI) assays.[3][5]

Cellular Activity

In cellular models, this compound treatment leads to a decrease in histone acetylation and can protect against cellular stressors.

| Cell Line | Treatment | Outcome | Reference |

| Human iPSC-derived Neural Progenitor Cells (NPCs) | 0.5 µM and 2 µM this compound for 6h or 18h | Decreased H3K9 acetylation levels | [6][7] |

| FTD tau-A152T Neurons | 1 µM or 10 µM this compound pre-treatment (8h) followed by 0.5 µM or 1 µM Rotenone (B1679576) (24h) | Rescued cell viability to almost 80% | [6][8] |

Table 3: Summary of this compound's effects in cell-based assays.[6][7][8]

Signaling Pathway

The primary signaling pathway initiated by this compound involves the direct activation of HDAC1, leading to downstream effects on histone acetylation and cellular response to stress.

Caption: this compound activates HDAC1, promoting histone deacetylation and enhancing the DNA damage response, ultimately leading to neuroprotection.

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is designed to assess the effect of this compound on cell viability, particularly in the context of a cellular stressor like rotenone.[6]

Materials:

-

Human iPSC-derived neurons (or other cell line of interest)

-

DMEM/F12-B27 media

-

This compound (stock solution in DMSO)

-

Rotenone (stock solution in DMSO)

-

Alamar Blue Cell Viability Reagent

-

96-well plates

-

EnVision Multi-label Plate Reader or equivalent fluorescence plate reader

Procedure:

-

Cell Plating: Seed neurons in a 96-well plate at a density of 50,000 cells/cm². Differentiate for eight weeks in DMEM/F12-B27 media.

-

This compound Pre-treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle (DMSO) for 8 hours.

-

Stressor Addition: Add the stressor, rotenone (e.g., 0.5 µM and 1 µM), directly to the media containing this compound or vehicle.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure fluorescence using an EnVision Multi-label Plate Reader with excitation at 560 nm and emission at 590 nm.[9]

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control.

Caption: Workflow for assessing the neuroprotective effects of this compound using a cell viability assay.

Immunofluorescence for Histone Acetylation

This protocol allows for the visualization and quantification of changes in histone acetylation levels (e.g., H3K9Ac) following this compound treatment.[6][7]

Materials:

-

Human iPSC-derived Neural Progenitor Cells (NPCs)

-

Poly-ornithine and laminin (B1169045) (POL)-coated plates

-

DMEM/F12-B27 media with EGF and FGF

-

This compound (stock solution in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against H3K9Ac

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

High-content imaging system (e.g., IN Cell Analyzer)

Procedure:

-

Cell Culture: Culture NPCs on POL-coated plates in DMEM/F12-B27 media supplemented with growth factors.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 µM and 2 µM) for 6 or 18 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody against H3K9Ac overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Quantify the immunofluorescent intensity of H3K9Ac in the nuclei. Normalize the intensities to DMSO-treated control samples.

Western Blot for Histone Modifications

This protocol is used to determine the global changes in histone modifications by immunoblotting.[10][11]

Materials:

-

Cell lysates from this compound-treated and control cells

-

Acid extraction buffers for histones

-

LDS sample buffer with DTT

-

Bis-Tris gels (10-15%)

-

MES SDS running buffer

-

Nitrocellulose membrane (0.2 µm pore size)

-

Transfer buffer

-

Ponceau S staining solution

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-H3K9Ac, anti-total H3)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

Imaging system

Procedure:

-

Histone Extraction: Isolate histones from treated and control cells using an acid extraction protocol.

-

Sample Preparation: Dilute 0.5 µg of extracted histones in 1X LDS sample buffer with 100 mM DTT. Heat at 95°C for 5 minutes.[11]

-